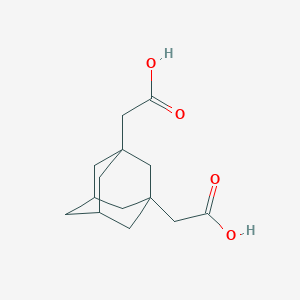

1,3-Adamantanediacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(carboxymethyl)-1-adamantyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c15-11(16)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(17)18/h9-10H,1-8H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTENGZNBNPABQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170366 | |

| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17768-28-4 | |

| Record name | 1,3-Adamantanediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17768-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]dec-1,3-diyldi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Adamantanediacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,3-adamantanediacetic acid, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. This document details two core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a dicarboxylic acid derivative of adamantane, a highly symmetrical and lipophilic cage-like hydrocarbon. The unique structural properties of the adamantane core impart rigidity and predictable spatial orientation to molecules, making it a valuable scaffold in drug design and polymer chemistry. The two acetic acid moieties at the 1 and 3 positions provide functional handles for further chemical modification, enabling its use as a linker or building block in more complex molecular architectures. This guide explores two effective pathways for the synthesis of this compound, offering a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Synthesis Pathways

Two principal synthetic routes to this compound have been identified: a direct one-step synthesis utilizing vinylidene chloride and a classical multi-step approach via the malonic ester synthesis.

Pathway 1: One-Step Synthesis from 1,3-Adamantanediol

A direct and efficient method for the synthesis of this compound involves the reaction of 1,3-adamantanediol with vinylidene chloride in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This method, pioneered by K. Bott, offers a streamlined approach to the target molecule.

The proposed mechanism involves the in-situ formation of adamantane-1,3-dication under the strongly acidic conditions. This dication then acts as an electrophile, attacking the electron-rich double bond of vinylidene chloride. The subsequent hydrolysis of the resulting intermediate yields the desired this compound.

physicochemical properties of 1,3-Adamantanediacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Adamantanediacetic Acid

This guide provides a comprehensive overview of the core (CAS No: 17768-28-4), a dicarboxylic acid derivative of adamantane. The rigid, three-dimensional adamantane cage imparts unique structural and physical characteristics to its derivatives, making them of significant interest in drug development, polymer science, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Core Physicochemical Properties

This compound is a white to light-yellow crystalline powder.[1][2] Its key physicochemical data are summarized in the table below, providing a quantitative snapshot of its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₄ | [1][2] |

| Molecular Weight | 252.31 g/mol | [2] |

| Melting Point | 234-237 °C (lit.) | [1][2][3] |

| Boiling Point | 453.9 ± 18.0 °C (Predicted) | [1][3] |

| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.42 ± 0.10 (Predicted) | [1] |

| LogP (Octanol-Water) | 2.04 | [3] |

| Flash Point | 242.5 °C | [1][3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Solubility | Soluble in water and organic solvents; very faint turbidity in hot methanol.[1] |

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are critical for the validation and application of physicochemical data. The following sections describe standard methodologies for determining the key properties of this compound.

Determination of Solubility Profile

The solubility of a compound is fundamental to its application, particularly in pharmacology and materials science. A systematic approach is used to classify the compound's solubility in various solvents.

Protocol:

-

Water Solubility: Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube.[4][5] Vigorously agitate the mixture for 1-2 minutes. Observe for complete dissolution.

-

pH of Aqueous Solution: If the compound is water-soluble, test the resulting solution with a calibrated pH meter or pH paper. An acidic pH (≤ 4) is indicative of a carboxylic acid.[6]

-

Solubility in Aqueous Base: To a test tube containing 25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution.[5][6] Agitate and observe for dissolution. The formation of a salt typically enhances water solubility.

-

Confirmation with Acid: To the NaOH solution from the previous step, add 5% hydrochloric acid (HCl) dropwise until the solution is acidic.[6] The reappearance of a precipitate confirms that the increased solubility was due to salt formation.

-

Solubility in Aqueous Bicarbonate: Repeat the solubility test using 0.75 mL of 5% sodium bicarbonate (NaHCO₃) solution.[4][5] Solubility in a weak base like NaHCO₃ is a strong indicator of a carboxylic acid.

-

Organic Solvent Solubility: Assess solubility in various organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane) using the same solute-to-solvent ratio as in Step 1.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. For a dicarboxylic acid like this compound, potentiometric titration is a precise and standard method for its determination.[7]

Protocol:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is limited, though this can affect the measured pKa.[7]

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated combination pH electrode connected to a pH meter.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the titration curve. For a dicarboxylic acid, two equivalence points and two inflection points may be observed. The pH at the half-equivalence point (the midpoint of the buffer region) corresponds to the pKa value.[8]

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound.[9] The shake-flask method followed by HPLC analysis is a common and reliable technique.[10]

Protocol:

-

Phase Preparation: Prepare a biphasic system by saturating n-octanol with water and water with n-octanol. For ionizable compounds, the aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (e.g., pH 2 for a carboxylic acid).

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in one of the phases (e.g., the aqueous phase). Add a known volume of the second phase to create a precise volume ratio (e.g., 1:1).

-

Equilibration: Vigorously shake the mixture in a sealed container for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from each phase. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[9]

References

- 1. chembk.com [chembk.com]

- 2. This compound 97 17768-28-4 [sigmaaldrich.com]

- 3. This compound | CAS#:17768-28-4 | Chemsrc [chemsrc.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,3-Adamantanediacetic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides an in-depth analysis of the crystal structure of 1,3-adamantanediacetic acid, a derivative of adamantane known for its rigid, cage-like hydrocarbon framework. The structural insights presented herein are crucial for applications in drug design, materials science, and supramolecular chemistry, where the precise arrangement of atoms dictates the physicochemical properties and biological activity of a compound.

The crystal structure of this compound was first reported by C. Glidewell and G. Ferguson in Acta Crystallographica Section C: Crystal Structure Communications in 1996.[1] Their work revealed a complex hydrogen-bonding network that governs the packing of the molecules in the solid state.

Experimental Protocol: From Synthesis to Structure Determination

The journey to elucidating the crystal structure of this compound involves a multi-step process, beginning with the synthesis of the compound and culminating in the analysis of X-ray diffraction data.

Synthesis and Crystallization

While the seminal paper by Glidewell and Ferguson does not provide a detailed synthesis protocol, a general approach for the synthesis of this compound involves the carboxylation of a suitable adamantane precursor. A plausible synthetic route is outlined below:

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

X-ray Crystallography Workflow

The determination of the crystal structure was achieved through single-crystal X-ray diffraction. The general workflow for this process is depicted below:

Crystallographic Data Summary

The crystallographic data for this compound provides a quantitative description of the unit cell and the arrangement of atoms within it.

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀O₄ |

| Formula Weight | 252.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.935(2) Å |

| b | 10.513(2) Å |

| c | 11.668(2) Å |

| α | 90° |

| β | 107.13(1)° |

| γ | 90° |

| Volume | 1281.3(4) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Refinement | |

| R-factor | 0.048 |

| wR-factor | 0.136 |

Molecular and Crystal Structure Insights

The crystal structure of this compound is characterized by the formation of hydrogen-bonded chains. The asymmetric unit contains one molecule of this compound. These molecules are linked into chains by hydrogen bonds between the carboxylic acid groups of adjacent molecules.

Key Intermolecular Interactions

The dominant intermolecular interaction governing the crystal packing is the hydrogen bonding between the carboxylic acid moieties. This interaction leads to the formation of a catemeric chain, a common motif in the crystal structures of carboxylic acids.

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its solid-state conformation and intermolecular interactions. The rigid adamantane core, combined with the flexible diacetic acid side chains, results in a well-defined hydrogen-bonded network. This detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and designing novel materials and pharmaceutical compounds based on the adamantane scaffold. The quantitative data and experimental protocols summarized in this guide serve as a critical resource for researchers in the fields of chemistry, materials science, and drug discovery.

References

Spectroscopic Analysis of 1,3-Adamantanediacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Adamantanediacetic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of adamantane derivatives in drug development and materials science.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 2H | -COOH |

| 2.15 | s | 4H | -CH ₂-COOH |

| 1.95 | br s | 2H | Adamantane-CH |

| 1.70-1.50 | m | 12H | Adamantane-CH₂ |

Note: The ¹H NMR spectrum is reported to be recorded on a 400 MHz instrument in DMSO-d₆.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

While a specific experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the analysis of adamantane derivatives.[2][3][4] The carboxyl carbon atoms in similar structures typically absorb in the range of 165 to 185 δ.[5][6]

| Chemical Shift (δ) ppm | Assignment |

| ~173 | -C OOH |

| ~45 | -C H₂-COOH |

| ~38 | Adamantane-CH₂ |

| ~35 | Adamantane-C |

| ~28 | Adamantane-CH |

Table 3: Predicted IR Absorption Bands for this compound

The infrared spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.[5][7][8] For this compound, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2950-2850 | Medium to Strong | C-H stretch (Adamantane) |

| 1725-1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1410 | Medium | C-O-H bend |

| ~1240 | Medium | C-O stretch |

Experimental Protocols

The following are detailed methodologies for obtaining NMR and IR spectra of solid organic acids like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of the this compound sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is suitable for this compound).

-

Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

-

Transfer the solution into a clean NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (a small amount of powder)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal and pressure arm thoroughly after the measurement.

Method 2: KBr Pellet

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Grind the this compound sample to a fine powder in an agate mortar.

-

Add the KBr to the mortar and grind the mixture thoroughly to ensure it is homogenous.

-

Transfer the powdered mixture to the pellet press die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

- 1. This compound(17768-28-4) 1H NMR spectrum [chemicalbook.com]

- 2. kbfi.ee [kbfi.ee]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

Solubility Profile of 1,3-Adamantanediacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 1,3-Adamantanediacetic acid in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a qualitative assessment of its expected solubility based on the physicochemical properties of its adamantane core and dicarboxylic acid functionalities. Furthermore, a detailed, best-practice experimental protocol is presented to enable researchers to determine precise solubility values. This guide is intended to be a foundational resource for scientists and professionals working with this compound in various research and development applications, particularly in materials science and medicinal chemistry where it is used as a rigid, bifunctional linker and building block.

Introduction

This compound is a unique diamondoid compound characterized by a rigid tricyclo[3.3.1.1^3,7]decane (adamantane) cage with two carboxymethyl groups. This structure imparts exceptional thermal stability and predictable geometry, making it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical agents. The solubility of this compound is a critical parameter for its synthesis, purification, formulation, and application. Understanding its behavior in various organic solvents is essential for designing reaction conditions, developing purification strategies like recrystallization, and formulating delivery systems.

Qualitative Solubility Profile

The solubility of this compound is governed by the interplay between its nonpolar adamantane core and the two polar carboxylic acid groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The parent adamantane molecule is known to be soluble in nonpolar organic solvents. However, the introduction of two highly polar carboxylic acid groups, which are capable of strong hydrogen bonding, is expected to drastically reduce its solubility in nonpolar media. Therefore, this compound is predicted to have poor solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors. They are generally effective at solvating polar molecules. It is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents, particularly in highly polar solvents like DMF and DMSO.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid groups of the solute. Dicarboxylic acids, in general, show solubility in alcohols and acetic acid.[1] Therefore, this compound is expected to have good solubility in polar protic solvents. A qualitative test mentioned in the literature indicates "very faint turbidity" in hot methanol, suggesting some degree of solubility.

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Poor | The high polarity of the two carboxylic acid groups prevents effective solvation by nonpolar solvent molecules. |

| Polar Aprotic | Acetone, DMF, DMSO | Moderate to Good | The polar nature of these solvents can effectively solvate the carboxylic acid groups. |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Good | Strong hydrogen bonding interactions between the solvent and the carboxylic acid groups facilitate dissolution. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the isothermal saturation method followed by gravimetric analysis is a robust and widely used technique. This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and syringes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or nitrogen stream evaporator

3.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. The time required for equilibrium should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed evaporating dish or vial. This step should be performed quickly to avoid temperature changes that could affect the solubility.

-

Gravimetric Analysis:

-

Record the exact mass of the saturated solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the dish containing the dry this compound residue.

-

-

Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.

-

Solubility in g/100 g of solvent:

-

Mass of solute = (Mass of dish with residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish with solution) - (Mass of dish with residue)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

3.3. Data Presentation

All quantitative data should be summarized in a clearly structured table for easy comparison, as exemplified in Table 2.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as a workflow diagram.

Caption: Experimental workflow for the determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the scientific literature, a qualitative assessment based on its chemical structure provides valuable guidance for its use. The compound is expected to be poorly soluble in nonpolar solvents and show moderate to good solubility in polar aprotic and polar protic solvents. For applications requiring precise solubility values, the detailed isothermal saturation and gravimetric analysis protocol provided in this guide offers a reliable method for generating this critical data. The availability of such data will undoubtedly facilitate the expanded use of this versatile building block in advanced materials and pharmaceutical development.

References

The Adamantane Scaffold: A Diamond in the Rough of Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Adamantane Derivatives

Introduction: From Theoretical Curiosity to Therapeutic Cornerstone

Adamantane, a tricyclic hydrocarbon with a unique, rigid, and symmetrical diamondoid structure, has carved a significant niche in the landscape of medicinal chemistry. First conceived as a theoretical molecule by H. Decker in 1924, its existence was a subject of academic curiosity for years.[1] Early attempts at its synthesis were unsuccessful, with notable efforts by chemists like Hans Meerwein.[1] It wasn't until 1941 that Vladimir Prelog achieved the first successful, albeit inefficient, laboratory synthesis of adamantane.[1][2] A pivotal moment in the history of adamantane chemistry arrived in 1957 when Paul von Ragué Schleyer developed a remarkably efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[2][3] This breakthrough made adamantane readily and affordably available, paving the way for extensive research into its derivatives.[3][4] The discovery of adamantane in petroleum in 1933 by Czech chemists had already hinted at its natural occurrence, but Schleyer's synthesis was the catalyst that propelled it from a chemical novelty to a versatile scaffold in drug development.[1]

The unique physicochemical properties of the adamantane cage are central to its success in medicinal chemistry. Its pronounced lipophilicity enhances membrane permeability, including the ability to cross the blood-brain barrier, which can improve the bioavailability of drugs.[5] The rigid, three-dimensional structure provides a stable anchor for pharmacophoric groups, allowing for precise orientation and optimal interaction with biological targets.[5] Furthermore, the bulky adamantane core can sterically shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's half-life.[5][6] This guide provides a comprehensive overview of the discovery and history of key adamantane derivatives, their mechanisms of action, and the experimental methodologies that underpin their development.

Key Adamantane Derivatives in Medicine: A Chronological Perspective

The journey of adamantane derivatives in medicine began with the serendipitous discovery of the antiviral properties of amantadine in the early 1960s.[4] This discovery opened the floodgates for the development of a range of adamantane-based drugs targeting a variety of diseases.

Amantadine and Rimantadine: The Antiviral Pioneers

The first major therapeutic breakthrough for adamantane derivatives came with the discovery of the antiviral activity of amantadine (1-aminoadamantane hydrochloride) against influenza A virus.[3][7] Approved by the FDA in 1966, amantadine was the first specific antiviral drug for a respiratory illness.[4] Its mechanism of action involves the blockade of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell.[5][8][9]

Following the success of amantadine, a close analog, rimantadine (α-methyl-1-adamantanemethylamine hydrochloride), was developed. Rimantadine exhibits a similar mechanism of action to amantadine but has a more favorable pharmacokinetic profile with fewer central nervous system side effects.[8][10]

Quantitative Data on Antiviral Adamantane Derivatives

| Compound | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |

| Amantadine | Influenza A/H3N2 | Plaque Reduction | MDCK | ~1.0 - 5.0 | [11] |

| Amantadine | 2009 H1N1 (resistant) | CPE Inhibition | MDCK | 85 - 106 | [12] |

| Rimantadine | Influenza A/H3N2 | Plaque Reduction | MDCK | ~0.5 - 2.0 | [11] |

| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 | [11] |

Memantine: A New Hope for Neurodegenerative Disease

The therapeutic applications of the adamantane scaffold expanded beyond virology with the development of memantine (1-amino-3,5-dimethyladamantane hydrochloride). Initially synthesized by Eli Lilly in 1963 and investigated as an anti-diabetic agent, it was later found to have activity in the central nervous system.[13][14] Merz Pharmaceuticals further developed memantine for neurological disorders, and it was first marketed for dementia in Germany in 1989.[13][15] It was not until 1989 that its mechanism of action as a moderate-affinity, uncompetitive NMDA (N-methyl-D-aspartate) receptor antagonist was understood.[13] By blocking the NMDA receptor, memantine protects neurons from the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in the pathology of Alzheimer's disease.[16][17]

Pharmacokinetic Properties of Key Adamantane Drugs

| Drug | Bioavailability | Half-life (t1/2) | Volume of Distribution (Vd) | Primary Route of Elimination |

| Amantadine | 86-90% | 17-29 hours | 3-8 L/kg | Renal (unchanged) |

| Rimantadine | Well absorbed | 25-32 hours | Not specified | Hepatic metabolism, then renal |

| Memantine | ~100% | 60-80 hours | 9-11 L/kg | Renal (unchanged and metabolized) |

| Saxagliptin | ~75% | 2.5 hours (parent), 3.1 hours (active metabolite) | 2.7 L/kg | Renal and Hepatic |

Saxagliptin and Vildagliptin: Targeting Diabetes

More recently, the adamantane moiety has been incorporated into drugs for the treatment of type 2 diabetes.[5] Saxagliptin and vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors.[3][7] The adamantane group in these molecules contributes to their binding affinity and pharmacokinetic properties.[18][19] By inhibiting DPP-4, these drugs increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Experimental Protocols

Synthesis of Key Adamantane Derivatives

This two-step procedure involves the formation of N-(1-adamantyl)acetamide followed by hydrolysis.

Step 1: Synthesis of N-(1-adamantyl)acetamide

-

In a reaction vessel, combine 1-bromoadamantane and acetylamide in the presence of sulfuric acid.[6]

-

Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

-

The crude N-(1-adamantyl)acetamide is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

The N-(1-adamantyl)acetamide is suspended in a solution of sodium hydroxide in diethylene glycol.[9]

-

The mixture is heated to reflux for several hours to effect hydrolysis.

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ether).

-

The organic extracts are combined, and anhydrous hydrogen chloride gas is bubbled through the solution to precipitate amantadine hydrochloride.

-

The product is collected by filtration, washed with the organic solvent, and dried under vacuum.[9]

A concise two-step, one-pot synthesis has been developed for memantine hydrochloride.[7][13]

Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)formamide

-

Slowly add 1,3-dimethyladamantane to nitric acid at 20–25 °C with continuous stirring.[2][13]

-

After stirring for one hour, add formamide to the reaction mixture.

-

Heat the mixture to 85 °C for 2 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with dichloromethane.[13]

Step 2: Hydrolysis to Memantine Hydrochloride

-

To the dichloromethane extract from the previous step, add a mixture of a 36% hydrochloride solution and water.[2][13]

-

Stir the mixture and then heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume.

-

Add n-hexane and heat to reflux for 30 minutes.

-

Cool the mixture to 5–10 °C to precipitate the product.

-

Filter the white solid, wash with cooled ethyl acetate, and dry under a vacuum to yield memantine hydrochloride.[2][13]

Antiviral Activity Assays

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes.[3]

-

Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) into 96-well plates to form a confluent monolayer.[14][20]

-

Compound Preparation: Prepare serial dilutions of the adamantane derivative in the assay medium.[14]

-

Infection and Treatment: Remove the growth medium from the cell monolayers. Add the diluted compound to the wells, followed by the addition of a predetermined amount of virus (multiplicity of infection, MOI, that causes 80-100% CPE in control wells).[14][20] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.[20]

-

Quantification of CPE: The degree of CPE can be assessed microscopically. For quantitative analysis, the cell viability can be measured using a dye such as Neutral Red or Crystal Violet. The absorbance is read using a plate reader.[14][20]

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.

This assay quantifies the inhibition of infectious virus particle production.[18]

-

Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.[18]

-

Virus Titration: Perform a plaque assay with serial dilutions of the virus stock to determine the titer and the appropriate dilution to produce a countable number of plaques (50-100 per well).[18]

-

Infection: Infect the cell monolayers with the chosen virus dilution for 1 hour to allow for virus adsorption.[18]

-

Treatment: After adsorption, remove the virus inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) with varying concentrations of the adamantane derivative. The overlay restricts the spread of the virus to adjacent cells.[1][18]

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-4 days).[18]

-

Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The plaques appear as clear zones where cells have been lysed.[18]

-

Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated for each compound concentration. The IC50 is the concentration that reduces the number of plaques by 50%.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Caption: Timeline of key discoveries and developments in adamantane chemistry and its derivatives.

Caption: Mechanism of action of amantadine and rimantadine against Influenza A virus.

Caption: Neuroprotective mechanism of memantine via NMDA receptor antagonism.

Conclusion and Future Directions

The discovery and development of adamantane derivatives represent a remarkable journey from a molecule of theoretical interest to a scaffold that has yielded multiple life-changing medicines. The unique structural and physicochemical properties of adamantane have made it a privileged structure in medicinal chemistry, with successful applications in treating viral infections, neurodegenerative disorders, and metabolic diseases. The ongoing exploration of novel adamantane derivatives continues to be a fertile ground for drug discovery, with researchers investigating their potential in areas such as cancer, bacterial infections, and as drug delivery systems.[21][22] The story of adamantane is a testament to the power of fundamental chemical research and the unexpected therapeutic opportunities that can arise from it.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 5. orientjchem.org [orientjchem.org]

- 6. ijpsr.com [ijpsr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rimantadine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.plos.org [journals.plos.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 17. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

- 21. CN109320425A - A kind of synthetic method of rimantadine hydrochloride - Google Patents [patents.google.com]

- 22. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

Theoretical Conformational Analysis of 1,3-Adamantanediacetic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Adamantane Scaffold

The adamantane cage is a highly rigid and symmetrical (Td point group) diamondoid hydrocarbon.[1] Its unique structural characteristics, including its lipophilicity and three-dimensional nature, make it a valuable scaffold in medicinal chemistry and materials science.[2] Substitution at the 1 and 3 bridgehead positions results in derivatives with a fixed spatial relationship between the functional groups, minimizing steric strain as they point away from each other.[1] Understanding the conformational preferences of the flexible side chains, in this case, the acetic acid groups, in relation to the rigid adamantane core is crucial for predicting molecular interactions and properties.

Theoretical Calculation Workflow

A robust computational investigation into the conformation of 1,3-adamantanediacetic acid involves a multi-step process to thoroughly explore the potential energy surface and identify stable conformers.

Caption: A typical workflow for the computational analysis of substituted adamantane derivatives.

Methodologies for Conformational Analysis

Conformational Search

Due to the rotatable bonds in the acetic acid side chains, a systematic or stochastic conformational search is the initial step to identify potential low-energy structures. This is typically performed using computationally less intensive methods:

-

Molecular Mechanics (MM): Force fields such as MMFF94 or UFF are employed to rapidly explore the conformational space.

-

Molecular Dynamics (MD) Simulations: Simulating the molecule's dynamics at a given temperature allows for the sampling of various conformations over time.[3]

Quantum Mechanical (QM) Calculations

The unique conformers identified from the initial search are then subjected to more accurate QM methods for geometry optimization and energy calculations.

-

Density Functional Theory (DFT): This is a widely used method that offers a good balance between accuracy and computational cost.[3] Functionals like B3LYP paired with basis sets such as 6-31G* or larger are common choices.[4][5]

-

Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) can be used for more precise energy calculations, although at a higher computational expense.[5]

Data Presentation: Predicted Structural Parameters

While specific calculated data for this compound is not available in the searched literature, theoretical studies would yield quantitative data that can be summarized as follows. The adamantane core is expected to remain largely rigid, with C-C bond lengths around 1.54 Å.[1] The primary conformational flexibility arises from the dihedral angles of the acetic acid side chains.

Table 1: Hypothetical Geometrical Parameters for Low-Energy Conformers of this compound

| Parameter | Conformer A | Conformer B | Conformer C |

| Relative Energy (kcal/mol) | 0.00 | +0.52 | +1.15 |

| Key Dihedral Angles (°) | |||

| C(2)-C(1)-C(α)-C(O) | 178.5 | 65.2 | -68.9 |

| C(1)-C(α)-C(O)-O(H) | -179.8 | 179.5 | 0.5 |

| C(4)-C(3)-C(β)-C(O) | 178.6 | 178.4 | 64.8 |

| C(3)-C(β)-C(O)-O(H) | -179.9 | 0.4 | 179.2 |

| Intramolecular H-bond (Å) | None | O(H)···O=C (2.1) | None |

Note: This table is illustrative and does not represent actual calculated data.

Experimental Protocols for Validation

Experimental data is crucial for validating the results of theoretical calculations. For a molecule like this compound, the following techniques would be relevant.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular conformation in the solid state.

Protocol Outline:

-

Crystal Growth: Crystals of this compound would be grown from a suitable solvent system (e.g., ethanol, ethyl acetate) through slow evaporation.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[6]

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure, revealing bond lengths, bond angles, and torsion angles of the molecule in the crystalline lattice.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of the molecule.

Protocol Outline:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

1H and 13C NMR: Standard one-dimensional spectra are acquired to confirm the chemical structure.

-

2D NMR (e.g., NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing constraints for determining the predominant solution-phase conformation.

-

Chemical Shift Calculations: Theoretical chemical shifts can be calculated from the optimized geometries and compared with experimental values to assess the accuracy of the computational model.[5]

Visualization of Intramolecular Interactions

One of the key aspects to investigate in the conformation of this compound is the potential for intramolecular hydrogen bonding between the two acetic acid moieties or between an acetic acid group and the adamantane cage.

Caption: Potential intramolecular hydrogen bonding in this compound.

Conclusion

The theoretical conformational analysis of this compound relies on a systematic computational approach, beginning with a broad conformational search and culminating in high-level quantum mechanical calculations. While specific studies on this molecule were not identified, the well-established methodologies for other adamantane derivatives provide a clear roadmap for such an investigation. The resulting structural and energetic data are invaluable for understanding its chemical behavior and for the rational design of novel therapeutics and materials. Experimental validation through techniques like X-ray crystallography and NMR spectroscopy is essential to confirm the theoretical predictions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Molecular Conformation on the Accuracy of Theoretical (1)H and (13)C Chemical Shifts Calculated by Ab Initio Methods for Metabolic Mixture Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Adamantane Core: A Privileged Scaffold for 1,3-Disubstituted Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique combination of properties, including a three-dimensional and lipophilic nature, metabolic stability, and the ability to orient substituents in a precise spatial arrangement, makes it an attractive building block for the design of novel therapeutics.[1] Among the various classes of adamantane derivatives, 1,3-disubstituted adamantanes have garnered significant attention, leading to the development of clinically successful drugs for a range of diseases, from neurological disorders to viral infections.[2]

This technical guide provides a comprehensive literature review of 1,3-disubstituted adamantanes, focusing on their synthesis, physicochemical properties, and applications in drug discovery. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.

The Unique Physicochemical Properties of the Adamantane Scaffold

The adamantane molecule is a highly symmetrical and strain-free cage-like hydrocarbon.[3] This unique structure imparts several desirable physicochemical properties that are beneficial for drug design:

-

Lipophilicity: The hydrocarbon nature of the adamantane cage makes it highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[4]

-

Rigidity and Three-Dimensionality: The rigid adamantane scaffold allows for the precise positioning of functional groups in three-dimensional space. This can lead to improved binding affinity and selectivity for a specific biological target.[1]

-

Metabolic Stability: The carbon atoms of the adamantane cage are generally resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.[4]

-

High Melting Point and Crystalline Nature: Adamantane and its derivatives often exhibit high melting points and a crystalline nature due to their symmetrical structure.[3]

These properties have made the adamantane scaffold a valuable tool for medicinal chemists to optimize the pharmacological properties of drug candidates.

Synthesis of 1,3-Disubstituted Adamantanes

The synthesis of 1,3-disubstituted adamantanes typically starts from adamantane itself or a monosubstituted adamantane. A common strategy involves the functionalization of the bridgehead positions (1 and 3), which are the most reactive sites.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of a library of 1,3-disubstituted adamantane derivatives is depicted below. This process typically starts with the synthesis of a common intermediate, such as 1,3-dibromoadamantane, followed by diversification through nucleophilic substitution reactions. The resulting compounds are then subjected to a cascade of biological screening assays to identify promising lead candidates.

Caption: General workflow for the discovery of 1,3-disubstituted adamantane-based drug candidates.

Experimental Protocols

Synthesis of 1,3-Dibromoadamantane from Adamantane [5]

A mixture of adamantane, dichloromethane (CH2Cl2), and iron powder is stirred at room temperature. Liquid bromine is added slowly to the mixture, and the reaction is allowed to proceed for 24 hours. The reaction mixture is then treated with an aqueous solution of sodium sulfite to quench the excess bromine. The organic layer is separated, concentrated, and the resulting solid is recrystallized from methanol to yield 1,3-dibromoadamantane as a white solid.

Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane [5]

1,3-Dibromoadamantane, urea, and trifluoroacetic acid are added to diphenyl ether in a round-bottom flask pre-heated to 140°C. The mixture is stirred and heated to the desired reaction temperature for a set period. After the reaction is complete, the mixture is worked up through acidification, neutralization, and extraction to afford 1,3-diaminoadamantane.

Synthesis of 1,3-Adamantanediol from 1,3-Dichloroadamantane [6]

1,3-Dichloroadamantane, triethylamine, and water are added to a stainless-steel reactor. The reactor is pressurized with nitrogen, and the reaction is heated. After the reaction is complete, the solution is concentrated to give a solid, which is then dissolved in tetrahydrofuran or methanol for further purification.

Applications in Drug Discovery

1,3-Disubstituted adamantanes have shown significant promise in several therapeutic areas, most notably as NMDA receptor antagonists, soluble epoxide hydrolase (sEH) inhibitors, and antiviral agents.

NMDA Receptor Antagonists for Neurological Disorders

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate can lead to excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's disease.[2] 1,3-Disubstituted adamantanes, such as memantine, act as uncompetitive, low-affinity open-channel blockers of the NMDA receptor.[2] This mechanism is crucial as they preferentially block the ion channel during pathological overactivation while leaving normal synaptic transmission largely unaffected.[2]

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the mechanism of action of 1,3-disubstituted adamantane NMDA receptor antagonists.

Caption: Signaling pathway of NMDA receptor antagonism by 1,3-disubstituted adamantanes.

Quantitative Data: NMDA Receptor Antagonists

The following table summarizes the activity of some 1,3-disubstituted adamantane derivatives as NMDA receptor antagonists.

| Compound | R1 | R2 | IC50 (µM) | Reference |

| Memantine | NH2 | CH3 | 0.5 - 5 | [2] |

| Amantadine | NH2 | H | ~35 | [7] |

| Analogue 1 | NHCH3 | CH3 | 1.2 | [2] |

| Analogue 2 | N(CH3)2 | CH3 | >100 | [2] |

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of endogenous signaling lipids. Inhibition of sEH has emerged as a promising therapeutic strategy for the treatment of hypertension, inflammation, and pain. Several 1,3-disubstituted adamantane-containing ureas and thioureas have been identified as potent sEH inhibitors.[8]

Quantitative Data: sEH Inhibitors

The table below presents the inhibitory activity (IC50) of a series of 1,3-disubstituted adamantyl diureas against human sEH.

| Compound | Linker (n) | Melting Point (°C) | IC50 (nM) | Reference |

| 1 | 2 | 211.0-212.3 | 2.8 | [8] |

| 2 | 3 | 190.1-191.5 | 1.5 | [8] |

| 3 | 4 | 228.4-230.5 | 0.8 | [8] |

| 4 | 5 | 243.0-244.1 | 0.4 | [8] |

| 5 | 6 | 200.5-201.8 | 0.7 | [8] |

| 6 | 8 | 198.2-199.4 | 1.2 | [8] |

| 7 | 10 | 185.7-186.9 | 2.1 | [8] |

Antiviral Agents

The first clinically approved adamantane derivative, amantadine (1-aminoadamantane), was an antiviral agent used for the treatment of influenza A. While its use is now limited due to the emergence of resistant strains, the adamantane scaffold continues to be explored for the development of new antiviral drugs. The antiviral activity of adamantane derivatives is often attributed to their ability to block the M2 proton channel of the influenza A virus, which is essential for viral replication.[9]

Quantitative Data: Antiviral Activity

The antiviral activity of several aminoadamantane derivatives against different influenza A strains is summarized below.

| Compound | R | Influenza A Strain | IC50 (µg/mL) | Reference |

| Amantadine | H | H2N2 | 0.4 | [9] |

| Rimantadine | CH(CH3)NH2 | H2N2 | 0.2 | [9] |

| Analogue 3 | NH-CO-CH3 | H3N2 | >100 | [9] |

| Analogue 4 | Spiro-pyrrolidine | H2N2 | 0.1 | [9] |

Conclusion

1,3-Disubstituted adamantanes represent a versatile and valuable class of compounds in drug discovery. The unique physicochemical properties of the adamantane core, combined with the ability to introduce diverse functionalities at the 1 and 3 positions, have led to the development of potent and selective modulators of various biological targets. This technical guide has provided an overview of the synthesis, properties, and applications of these fascinating molecules. Continued exploration of the chemical space around the 1,3-disubstituted adamantane scaffold is expected to yield novel therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MOFs Utilizing 1,3-Adamantanediacetic Acid as a Rigid Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural topology, stability, and functional properties of the resulting MOF. Rigid linkers are of particular interest as they can lead to more robust frameworks with permanent porosity. 1,3-Adamantanediacetic acid, with its rigid and bulky diamondoid core, is an excellent candidate for the construction of highly stable and functional MOFs. Its rigid nature helps in the formation of predictable and robust frameworks, which is a desirable attribute for applications in gas storage, separation, catalysis, and as platforms for drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of MOFs based on the this compound linker, with a focus on lanthanide-based MOFs (Ln-MOFs) for sensing applications. While direct applications in drug development for these specific MOFs are still an emerging area of research, their inherent properties such as high stability and potential for functionalization make them promising candidates for future drug delivery systems.

Featured Application: Luminescent Sensing with Lanthanide-MOFs

A notable application of MOFs synthesized with this compound is in the field of luminescent sensing. A series of isostructural 3D lanthanide MOFs, with the general formula [Ln(ADA)1.5(phen)]n (where H2ADA = this compound and phen = 1,10-phenanthroline), have been shown to be effective bifunctional sensors.[1][2] These materials exhibit high thermal and water stability, which is crucial for practical sensing applications.[2]

The incorporation of lanthanide ions (such as Eu3+ and Tb3+) imparts these MOFs with characteristic luminescence properties. The organic linkers act as "antennas" that absorb energy and transfer it to the lanthanide ions, which then emit light at their characteristic wavelengths. The presence of specific analytes can enhance or quench this luminescence, forming the basis of the sensing mechanism. For instance, one of these MOFs demonstrates an exceptionally high luminescence quantum yield of 73% and can act as a highly selective sensor for diethyl ether and Fe(II) ions.[1] The detection of Fe(II) is particularly noteworthy, with a low limit of detection of 1.0 x 10-6 M, and the sensing is not interfered with by the presence of Fe(III) or other species.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the lanthanide MOFs based on this compound.

| Property | Value | Reference |

| MOF Formula | [Ln(ADA)1.5(phen)]n (Ln = Eu, Gd, Tb, La, Ce, Pr, Nd, Y) | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Luminescence Quantum Yield (unspecified Ln-MOF) | 73% | [1] |

| Limit of Detection for Fe(II) ions | 1.0 x 10-6 M | [1] |

| Thermal Stability | High (details in TGA data) | [2] |

| Water Stability | High (stable in water for at least 24 hours) | [2] |

Experimental Protocols

Protocol 1: Synthesis of Lanthanide-MOFs with this compound ([Ln(ADA)1.5(phen)]n)

This protocol describes a general hydrothermal synthesis method for a series of isostructural lanthanide MOFs using this compound and 1,10-phenanthroline as ligands.

Materials:

-

Lanthanide(III) nitrate hexahydrate (Ln(NO3)3·6H2O, where Ln = Eu, Gd, Tb, etc.)

-

This compound (H2ADA)

-

1,10-Phenanthroline (phen)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 20 mL Teflon-lined stainless steel autoclave, dissolve the lanthanide nitrate (e.g., 0.1 mmol of Eu(NO3)3·6H2O) in a solvent mixture of DMF and deionized water. A typical solvent ratio would be in the range of 1:1 to 3:1 (v/v).

-

Add this compound (0.15 mmol) to the solution and stir until fully dissolved.

-

Add 1,10-phenanthroline (0.1 mmol) to the mixture and continue stirring for 30 minutes to ensure a homogeneous solution.

-

Seal the autoclave and heat it in an oven at a temperature between 120°C and 160°C for 48 to 72 hours.

-

After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.

Protocol 2: Luminescence Sensing of Fe(II) Ions

This protocol outlines the procedure for using the synthesized [Eu(ADA)1.5(phen)]n MOF as a luminescent sensor for the detection of Fe(II) ions in an aqueous solution.

Materials:

-

Synthesized and activated [Eu(ADA)1.5(phen)]n MOF powder.

-

Deionized water.

-

Stock solution of Fe(II) salt (e.g., (NH4)2Fe(SO4)2·6H2O) of a known concentration.

-

Solutions of other metal ions for selectivity studies.

-

Fluorometer.

Procedure:

-

Preparation of the MOF suspension: Disperse a small amount of the finely ground [Eu(ADA)1.5(phen)]n crystals in deionized water to form a stable suspension (e.g., 1 mg/mL). Sonication may be used to aid dispersion.

-

Luminescence Measurement: a. Transfer a specific volume of the MOF suspension into a quartz cuvette. b. Record the initial luminescence emission spectrum of the MOF suspension. For the Europium-based MOF, the excitation wavelength is typically in the UV range, and the characteristic emission peaks of Eu3+ (e.g., around 615 nm) should be monitored.

-

Sensing Experiment: a. Add incremental amounts of the Fe(II) stock solution to the MOF suspension in the cuvette. b. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. c. Record the luminescence emission spectrum.

-

Data Analysis: a. Observe the changes in the luminescence intensity at the characteristic emission peak of Eu3+ as a function of the Fe(II) concentration. A quenching (decrease) of the luminescence is expected. b. Plot the luminescence intensity versus the concentration of Fe(II) to generate a calibration curve. c. To assess selectivity, repeat the experiment with other metal ion solutions at the same concentration and compare the luminescence response.

Visualizations

Structure of the Linker and MOF Synthesis Workflow

Caption: Workflow for the hydrothermal synthesis of Lanthanide-MOFs using this compound.

Luminescent Sensing Mechanismdot

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 1,3-Adamantanediacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific metal-organic frameworks (MOFs) synthesized directly with 1,3-adamantanediacetic acid have not been prominently reported. However, based on the principles of MOF synthesis and the use of structurally similar adamantane-based linkers, this document provides detailed, representative protocols and application notes for the synthesis and potential utilization of such novel materials. The provided protocols are generalized and may require optimization for specific outcomes.

Metal-organic frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including drug delivery. The use of a bulky, rigid, and lipophilic linker like this compound is anticipated to yield MOFs with unique framework topologies and properties, potentially enhancing their utility in encapsulating and delivering therapeutic agents. Zinc-based MOFs, in particular, are of great interest for biomedical applications due to the low toxicity of zinc.

Data Presentation: Representative Properties of Adamantane-Based MOFs

The following table summarizes representative quantitative data for MOFs synthesized with adamantane-based dicarboxylic acid linkers and zinc salts. These values are based on typical characteristics of such materials and should be considered as a general reference.

| Property | Representative Value Range | Characterization Method |

| BET Surface Area | 800 - 1500 m²/g | Nitrogen Adsorption-Desorption |

| Pore Volume | 0.4 - 0.8 cm³/g | Nitrogen Adsorption-Desorption |

| Pore Size | 0.8 - 1.5 nm | Nitrogen Adsorption-Desorption |

| Particle Size | 100 nm - 10 µm | Scanning Electron Microscopy (SEM) |

| Thermal Stability | Up to 350 °C | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Two common methods for the synthesis of MOFs are solvothermal synthesis and room-temperature synthesis. Both methods are presented here as generalized protocols for the synthesis of a hypothetical zinc-based MOF using this compound.

Protocol 1: Solvothermal Synthesis of Zn-(1,3-ADDA) MOF

This method involves heating the reactants in a sealed vessel to promote crystallization.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (H₂-ADDA)

-

N,N-Dimethylformamide (DMF)

-

Methanol (for activation)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

-

In a separate 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Gentle heating or sonication may be applied to aid dissolution.

-

-

Reaction Mixture Assembly:

-

Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave tightly.

-

-

Solvothermal Reaction:

-

Place the sealed autoclave in a preheated oven at 120 °C.

-

Maintain the temperature for 48 hours.

-

-

Isolation and Purification:

-

After 48 hours, turn off the oven and allow the autoclave to cool to room temperature naturally.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the collected crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

-

-

Activation:

-

To remove the solvent molecules from the pores of the MOF, immerse the crystals in 20 mL of methanol.

-

Replace the methanol every 24 hours for a total of 3 days.

-

After the solvent exchange, dry the product under vacuum at 120 °C for 12 hours to obtain the activated MOF.

-

Protocol 2: Room-Temperature Synthesis of Zn-(1,3-ADDA) MOF

This method is more energy-efficient and can be advantageous for thermally sensitive components.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

This compound (H₂-ADDA)

-

N,N-Dimethylformamide (DMF)

-

Methanol (for activation)

Procedure:

-

Solution Preparation:

-

In a 50 mL beaker, dissolve 1.0 mmol of zinc acetate dihydrate in 20 mL of DMF.

-

In a separate 50 mL beaker, dissolve 1.0 mmol of this compound in 20 mL of DMF.

-

-

Reaction:

-

Slowly add the zinc acetate solution to the this compound solution while stirring at room temperature.

-

Continue stirring the mixture for 24 hours at room temperature. A precipitate should form.

-

-

Isolation and Purification:

-

Collect the solid product by filtration or centrifugation.

-

Wash the product with fresh DMF (3 x 15 mL).

-

-

Activation:

-

Perform solvent exchange with methanol as described in the solvothermal protocol (Step 5).

-

Dry the product under vacuum at 100 °C for 12 hours.

-

Visualizations

Application Notes and Protocols for 1,3-Adamantanediacetic Acid in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanediacetic acid is a unique dicarboxylic acid derivative of adamantane, a rigid, lipophilic, cage-like hydrocarbon. Its structure offers a versatile platform for the development of novel drug delivery systems. The adamantane core can act as a lipophilic anchor for cell membrane interactions or as a guest molecule in host-guest chemistry, while the two carboxylic acid groups provide reactive handles for the covalent conjugation of drugs, targeting ligands, or polymers.[1][2][3] This combination of properties makes this compound an attractive building block for creating sophisticated drug carriers such as nanoparticles, liposomes, and drug conjugates with tailored properties for targeted and controlled release applications.

These application notes provide an overview of the potential uses of this compound in drug delivery and detailed protocols for the synthesis and characterization of various drug delivery systems incorporating this molecule.

Core Applications of this compound in Drug Delivery

This compound can be utilized in several key areas of drug delivery system development:

-

As a Linker in Drug Conjugates: The dicarboxylic acid functionality allows for the covalent attachment of two different molecules, such as a drug and a targeting moiety, or for linking a drug to a carrier. The rigid adamantane cage provides a defined spatial separation between the conjugated molecules.

-

Surface Functionalization of Nanoparticles: The carboxylic acid groups can be used to covalently attach this compound to the surface of pre-formed nanoparticles (e.g., PLGA, silica). This modification can alter the surface properties of the nanoparticles, and the remaining carboxylic acid group can be used for further conjugation.

-

Functional Component of Liposomes: this compound can be conjugated to a lipid headgroup, with the adamantane cage inserting into the lipid bilayer, presenting the carboxylic acid groups on the liposome surface for further functionalization.[1][2]

-

Building Block for Polymeric Drug Carriers: The diacid can be used as a monomer in the synthesis of polyesters or polyamides, incorporating the unique properties of the adamantane cage into the polymer backbone.

Data Presentation: Physicochemical Properties of this compound-Functionalized Drug Delivery Systems

The incorporation of this compound into drug delivery systems is expected to alter their physicochemical properties. The following tables summarize hypothetical but expected quantitative data for different systems. Actual values will depend on the specific formulation and experimental conditions.

Table 1: Expected Physicochemical Characteristics of this compound-Functionalized PLGA Nanoparticles

| Parameter | Bare PLGA Nanoparticles | PLGA-ADAA Nanoparticles | PLGA-ADAA-Drug Conjugate |

| Average Hydrodynamic Diameter (nm) | 150 ± 10 | 155 ± 12 | 160 ± 15 |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 |

| Zeta Potential (mV) | -20 ± 5 | -35 ± 7 | -30 ± 6 |

| Drug Loading Content (%) | N/A | N/A | 5 - 15 |

| Encapsulation Efficiency (%) | N/A | N/A | > 70 |

ADAA: this compound

Table 2: Expected Properties of Liposomes Functionalized with this compound-Lipid Conjugate

| Parameter | Plain Liposomes | ADAA-Functionalized Liposomes |